

Technical Application Note: Advanced Formulation Strategies for Ebastine Fumarate ODTs

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Compound of Interest

Compound Name: *Ebastine fumarate*

CAS No.: 97928-20-6

Cat. No.: B1603235

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Abstract & Strategic Overview

Ebastine is a second-generation H1-receptor antagonist characterized by its lipophilicity (LogP ~6.8) and poor aqueous solubility (BCS Class II).[1] While effective, its bioavailability is rate-limited by dissolution. The "**Ebastine Fumarate**" approach—typically referring to the co-formulation of Ebastine with Fumaric Acid or the use of the fumarate salt—is a critical strategy to modulate the micro-environmental pH (

). Since Ebastine is a weak base (

~8.8), its solubility increases exponentially as pH drops.

This Application Note details a formulation strategy that synergizes Acid-Modulated Solubility (using Fumaric Acid) with Cyclodextrin-based Taste Masking to produce an ODT that passes the critical "30-second disintegration" threshold while ensuring high bioavailability and palatability.

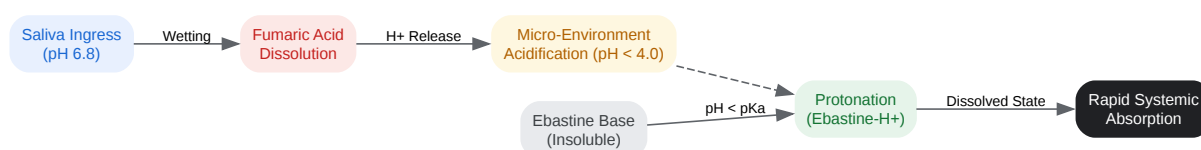
Pre-Formulation: The "Fumarate" Solubility Advantage

The core challenge with Ebastine ODTs is ensuring that rapid disintegration leads to rapid dissolution. Disintegration without dissolution results in gritty, ineffective particles.

Mechanism of Action

We utilize Fumaric Acid as a pH-modifier within the tablet matrix. Upon contact with saliva (neutral pH), the highly soluble Fumaric Acid dissolves first, creating an acidic micro-environment around the Ebastine particles. This shifts the equilibrium toward the ionized (soluble) form of Ebastine.

DOT Diagram: Acid-Modulated Solubility Mechanism



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Figure 1: Mechanism of in-situ salt formation and solubility enhancement via micro-environmental pH modulation.

Taste Masking Protocol: Beta-Cyclodextrin Complexation[2][3][4][5]

Ebastine has an intensely bitter taste. Simple flavoring is insufficient for ODTs. We employ an inclusion complex strategy using

-Cyclodextrin (

-CD), which sequesters the hydrophobic Ebastine molecule within its cavity, preventing interaction with taste buds while maintaining bioavailability.

Experimental Protocol: Kneading Method

Rationale: The kneading method is scalable and avoids the high solvent volumes of spray drying.

Materials:

- Ebastine (Micronized,
)
- -Cyclodextrin (Ph.[2] Eur. Grade)
- Ethanol:Water (1:1 v/v) solution

Step-by-Step Procedure:

- Stoichiometry: Weigh Ebastine and
-CD in a 1:1 molar ratio.
 - Note: 10g Ebastine requires approx. 24.3g
-CD.
- Pre-Blending: Mix the dry powders in a mortar for 5 minutes to ensure homogeneity.
- Wetting: Slowly add the Ethanol:Water solution while triturating (grinding) the mixture.
 - Target Consistency: A paste-like slurry (similar to wet sand). Do not over-wet.
- Kneading: Triturate vigorously for 45 minutes. This mechanical energy forces the drug into the CD cavity.
- Drying: Dry the paste in a hot air oven at 45°C for 24 hours.
- Sizing: Pulverize the dried mass and pass through a #60 mesh sieve (250
).

Validation Check: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp Ebastine melting peak (approx. 86°C) indicates successful inclusion.

The Superdisintegrant System

For ODTs, we require a "wicking" mechanism rather than just swelling. Crospovidone (Polyplasdone XL-10) is the superior choice for Ebastine ODTs because it maintains rapid capillary action even in the presence of the acidic micro-environment created by Fumaric Acid (unlike Sodium Starch Glycolate, which is pH sensitive).

Comparative Disintegrant Data

Excipient	Mechanism	Recommended Concentration	Compatibility with Fumaric Acid
Crospovidone	Wicking/Capillary Action	2% - 5%	High (Non-ionic)
Croscarmellose Sodium	Swelling	2% - 4%	Moderate (May interact with acid)
Sodium Starch Glycolate	Swelling	4% - 8%	Low (Gelling retarded at low pH)

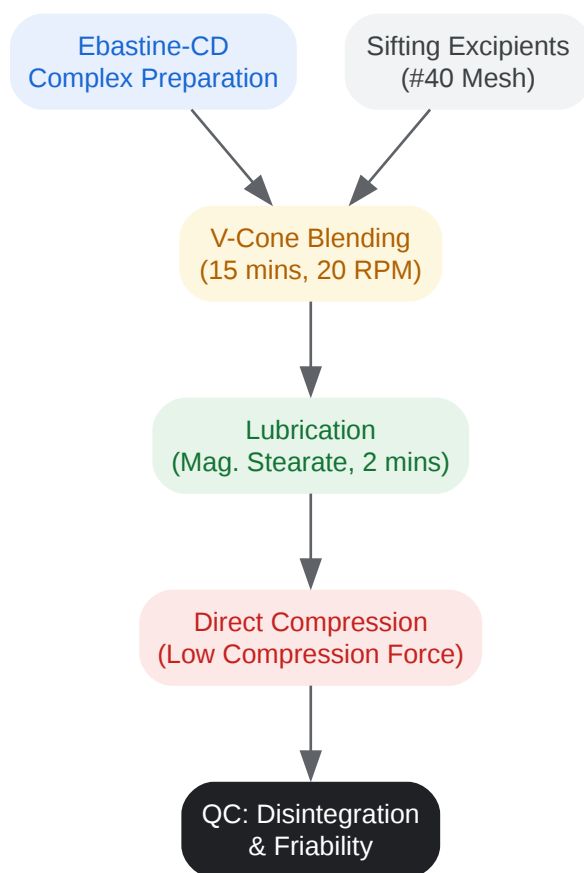
Manufacturing Protocol: Direct Compression[6][7][8][9]

Batch Size: 1000 Tablets Target Tablet Weight: 200 mg Target Hardness: 3.0 - 4.0 kg/cm² (Critical for ODT handling vs. disintegration balance)

Formulation Table (Per Tablet)

Ingredient	Function	Qty (mg)
Ebastine- -CD Complex	Active (Taste Masked)	Eq. to 10mg Ebastine
Fumaric Acid (Micronized)	pH Modifier / Solubility	10.0
Mannitol (Spray Dried)	Diluent / Mouthfeel	85.0
Microcrystalline Cellulose (PH-102)	Binder	40.0
Crospovidone (XL-10)	Superdisintegrant	12.0
Aspartame	Sweetener	4.0
Menthol / Peppermint	Flavor	2.0
Magnesium Stearate	Lubricant	2.0

Workflow Diagram



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Figure 2: Direct compression workflow optimized for friability/disintegration balance.

Critical Processing Parameters (CPPs)

- Humidity Control: Maintain RH < 40%. Ebastine and superdisintegrants are hygroscopic.
- Blending Time: Do not over-blend Magnesium Stearate (>3 mins) as it creates a hydrophobic film that retards wetting time.
- Compression Force: Use pre-compression to de-aerate the powder. Main compression should yield a porosity of ~15-20% to facilitate water uptake.

Quality Control & Validation Protocols

A. Wetting Time Test (Self-Validating)

Rationale: Mimics the small volume of saliva in the oral cavity.

- Place a piece of tissue paper folded twice in a petri dish (d=6.5cm).
- Add 6mL of water containing a water-soluble dye (e.g., Eosin).
- Place the tablet on the tissue.
- Endpoint: Time required for the red dye to reach the upper surface of the tablet.
- Target: < 30 seconds.

B. In-Vitro Disintegration[7][10]

- Apparatus: USP Disintegration Apparatus with discs.
- Medium: Simulated Saliva (pH 6.8) at 37°C.[3]
- Limit: NMT 30 seconds.

C. Dissolution (Discriminatory Method)[11][12]

- Apparatus: USP Type II (Paddle).[3]
- Speed: 50 RPM.[3]
- Medium: 0.1N HCl (900mL). Note: While ODTs disintegrate in saliva, dissolution is driven by gastric pH. However, for QC of the "Fumarate" effect, a pH 4.5 acetate buffer can be used to prove the benefit of the acidifier.

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